4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBZPNUOEYENNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 4 Bromo 1,3 Dimethyl 1h Pyrazole 5 Carboxamide
Retrosynthetic Analysis and Strategic Disconnections for the 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve the amide bond, the carbon-bromine bond, and the pyrazole (B372694) ring itself.
The most apparent disconnection is at the carboxamide functional group, which simplifies the target molecule to its corresponding carboxylic acid or ester precursor, specifically 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid or its ethyl ester. This step is based on well-established amidation reactions.
A subsequent disconnection removes the bromine atom at the C4 position via an electrophilic substitution pathway. This leads back to the unhalogenated precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester. The feasibility of this step relies on the known susceptibility of the electron-rich C4 position of the pyrazole ring to electrophilic attack.
Finally, the pyrazole ring itself can be disconnected. The formation of a 1,3,5-trisubstituted pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In this case, the disconnection leads back to a β-keto ester equivalent and methylhydrazine, which are the foundational building blocks for the pyrazole core.
Precursor Synthesis and Intermediate Derivatization
The forward synthesis, guided by the retrosynthetic analysis, involves the sequential construction and functionalization of intermediates.
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester
The synthesis of the key intermediate, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester, is a critical step that establishes the core scaffold. One documented method involves a two-step process starting from simple acyclic precursors google.com.
The first step is a Claisen condensation reaction. Diethyl oxalate (B1200264) is treated with acetone in the presence of a base like sodium ethoxide to form an intermediate, an ethyl 2,4-dioxovalerate salt. The reaction is typically performed at a low temperature to control reactivity google.com.
In the second step, this intermediate undergoes a Knorr-type pyrazole synthesis. It is reacted with methylhydrazine in a solvent such as dimethylformamide (DMF). The methylhydrazine provides the two nitrogen atoms for the pyrazole ring, and its cyclization with the 1,3-dicarbonyl system of the intermediate, followed by dehydration, yields the desired 1,3-dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester. Controlling the temperature and pH during this process is crucial for optimizing the yield and purity of the product google.com. Alternative approaches have also been noted, such as the reaction of ethyl propionyl pyruvate with ethylhydrazine chemicalbook.com.
Table 1: Reaction Parameters for the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester
| Step | Reactants | Reagents/Solvents | Key Conditions |
|---|---|---|---|
| 1 | Acetone, Diethyl Oxalate | Sodium Ethoxide, Ethanol | Temperature maintained below 15°C |
| 2 | Ethyl 2,4-dioxovalerate intermediate | Methylhydrazine, DMF | Temperature controlled, followed by heating to 40-50°C |
Halogenation Strategies for Bromination at the C4 Position
The introduction of a bromine atom at the C4 position of the pyrazole ring is achieved through electrophilic halogenation. The pyrazole ring is an electron-rich heterocycle, and the C4 position is particularly activated towards electrophilic substitution, a characteristic reaction for this system pharmacyfreak.com.
The direct bromination of pyrazole carboxylic acid esters is a common strategy. Various brominating agents can be employed for this transformation. Reagents such as N-Bromosuccinimide (NBS) are often used under mild conditions, sometimes with a radical initiator or in an acidic medium, to achieve selective bromination at the C4 position. Other sources of electrophilic bromine, like elemental bromine (Br₂) in a suitable solvent such as acetic acid or chloroform, can also be effective. The choice of solvent and reaction conditions is critical to control the reactivity and prevent side reactions, such as bromination at other positions or of the ester group.
The regioselectivity of the bromination is inherently directed to the C4 position due to the electronic properties of the 1,3-dimethyl-5-carboxyester pyrazole system. The nitrogen atoms and the methyl group at C3 are electron-donating, which increases the electron density within the ring, particularly at the C4 position, making it the most nucleophilic site. The ester group at C5 is electron-withdrawing, which deactivates the adjacent C4 position to a lesser extent than the activating groups enhance it, thus ensuring high regioselectivity. For similar pyrazole systems, bromination has been shown to proceed cleanly at the C4 position without significant formation of other isomers researchgate.net.
Table 2: Common Reagents for Regioselective C4-Bromination of Pyrazoles
| Brominating Agent | Solvent | Typical Conditions |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Dichloromethane | Room temperature or gentle heating |
Conversion of Carboxylic Acid Esters to Carboxamides
The final step in the synthesis is the conversion of the 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester to the target carboxamide. This transformation can be achieved through several standard methods.
One common approach is a two-step procedure. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid (4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid) sigmaaldrich.com. This is typically accomplished by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt arkat-usa.org. The resulting carboxylic acid is then coupled with an amine source. For the synthesis of the primary carboxamide, this would involve reaction with ammonia (B1221849) or, more commonly, activation of the carboxylic acid with a coupling agent (e.g., thionyl chloride to form an acid chloride, or a carbodiimide like EDC) followed by the addition of aqueous ammonia or ammonium (B1175870) chloride.
A more direct route is the direct aminolysis of the ester. This involves heating the ethyl ester with a concentrated solution of ammonia in a solvent like methanol or ethanol in a sealed vessel. This method avoids the isolation of the intermediate carboxylic acid. While direct, this reaction can sometimes require harsh conditions (high temperature and pressure) to proceed to completion. The choice between the two-step and one-step methods often depends on the reactivity of the specific ester and the desired scale of the reaction.
Table 3: Methodologies for Converting Pyrazole Esters to Carboxamides
| Method | Intermediate | Key Reagents |
|---|---|---|
| Two-Step | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 1. NaOH (aq), then HCl (aq) 2. SOCl₂ or EDC, then NH₃ (aq) |
| One-Step | None (Direct Conversion) | Concentrated NH₃ in alcohol |
Amidation Reactions for Formation of the Carboxamide Linkage
The formation of the carboxamide linkage in pyrazole derivatives is a well-established transformation. A primary route involves the activation of a pyrazole carboxylic acid, followed by nucleophilic attack from an amine. One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govtandfonline.com The resulting pyrazole-carbonyl chloride is then reacted with ammonia or a primary/secondary amine to yield the desired carboxamide. nih.govtandfonline.com
Alternatively, direct amidation can be performed using coupling agents that activate the carboxylic acid in situ. This approach avoids the isolation of the often-sensitive acid chloride intermediate. Reagents such as dicyclohexylcarbodiimide (DCC), often used with an additive like 4-dimethylaminopyridine (DMAP), facilitate the direct formation of the amide bond from the carboxylic acid and amine. nih.gov Another documented approach for a similar pyrazole amide involved direct amidation of a protected pyrazole amine, highlighting the versatility of amidation strategies. researchgate.net
Evaluation of Amidation Reagents and Conditions
The choice of amidation reagent and reaction conditions is critical for optimizing yield and purity. A comparative analysis of common methods reveals distinct advantages and limitations.
Thionyl Chloride (SOCl₂): This reagent effectively converts carboxylic acids to acid chlorides, which are highly reactive. nih.govtandfonline.com The reaction is typically performed in an inert solvent, and the subsequent amidation with an amine is often rapid. However, this method can be harsh and may not be suitable for substrates with sensitive functional groups.
Peptide Coupling Agents (e.g., DCC, EDC): Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) enable direct amidation under milder conditions. nih.govucl.ac.uk These methods are widely used in peptide synthesis and are advantageous for their high efficiency and selectivity. scispace.com The use of additives such as DMAP can catalyze the reaction and improve yields. nih.gov A notable drawback of DCC is the formation of a dicyclohexylurea byproduct, which can sometimes complicate purification.
Titanium Tetrachloride (TiCl₄): Lewis acids like TiCl₄ have been employed to facilitate direct amidation reactions. One synthesis of a related pyrazole amide utilized TiCl₄ in pyridine at an elevated temperature. researchgate.net More broadly, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids. researchgate.net
Boric Acid: As a green and inexpensive catalyst, boric acid has gained attention for promoting direct amide formation. scispace.comorgsyn.org It is considered an environmentally benign alternative to many traditional coupling reagents and is effective for a wide range of substrates. scispace.com
The following interactive table summarizes various reagents and conditions used for amidation reactions in the synthesis of pyrazole carboxamides and related structures.
| Reagent/Catalyst | Additive/Co-reagent | Solvent | Temperature | Key Features |
| Thionyl Chloride (SOCl₂) | None | Anhydrous THF | Reflux | Two-step process via acid chloride; high reactivity. nih.govtandfonline.com |
| DCC | DMAP | Not specified | Not specified | Direct amidation; good yield (68%); simple filtration. nih.gov |
| TiCl₄ | None | Pyridine | 85 °C | Lewis acid-mediated direct amidation. researchgate.net |
| Boric Acid | None | Toluene | Reflux | Green, inexpensive catalyst; removes water azeotropically. scispace.com |
| TiF₄ | None | Toluene | Reflux | Catalytic direct amidation for various carboxylic acids. researchgate.net |
Advanced Synthetic Approaches and Yield Optimization
Modern synthetic chemistry emphasizes efficiency, sustainability, and the development of novel catalytic systems to improve reaction outcomes.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest. nih.govresearchgate.netbenthamdirect.com Key strategies include the use of environmentally benign solvents, renewable energy sources, and recyclable catalysts. nih.govresearchgate.net
Eco-friendly Solvents: Utilizing solvents like water-ethanol mixtures can significantly reduce the environmental impact of a synthesis. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov
Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a highly effective green approach, minimizing waste and simplifying work-up procedures. tandfonline.com An inexpensive ionic salt, tetrabutylammonium bromide, has been used as a medium for the solvent-free synthesis of pyrazoles at room temperature. tandfonline.com
Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate multiple starting materials into the final product in a single step. nih.gov
Catalytic Methodologies in Synthetic Routes
Catalysis is fundamental to modern, efficient synthesis. Various catalytic systems have been developed for the synthesis of pyrazoles and their derivatives.
Nanocatalysts: Heterogeneous nanocatalysts, such as HAp/ZnCl₂ nano-flakes and nano-ZnO, have been used for the efficient synthesis of pyrazole derivatives. biointerfaceresearch.commdpi.comnih.gov These catalysts offer advantages like high yields, short reaction times, and ease of recovery and reuse. mdpi.comnih.gov
Metal Catalysis: Transition metals like copper and palladium are widely used. Copper triflate has been used to catalyze the condensation of chalcones with hydrazines to form pyrazoles. nih.govnih.gov Palladium catalysts are crucial for cross-coupling reactions used in derivatization. google.com
Organocatalysis: Boric acid serves as an effective and "green" organocatalyst for direct amidation reactions, proceeding through the activation of the carboxylic acid. scispace.comorgsyn.org
Derivatization and Functionalization Reactions of the this compound Core
The this compound structure possesses a key reactive site: the bromine atom at the C4 position of the pyrazole ring. This halogen serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions, significantly expanding the chemical diversity of the core scaffold. nih.gov
Transition-metal-catalyzed C-H functionalization and cross-coupling reactions are powerful tools for modifying the pyrazole ring. bohrium.comrsc.org The bromine atom on the target molecule is particularly amenable to palladium-catalyzed reactions.
C-C Bond Formation: Suzuki and Sonogashira cross-coupling reactions are effective methods for creating new carbon-carbon bonds at the C4 position. nih.gov This allows for the introduction of various aryl, heteroaryl, or alkynyl substituents, enabling the fine-tuning of the molecule's properties.
C-N Bond Formation: The bromine atom can also be replaced with nitrogen-containing groups via C-N coupling reactions, such as the Buchwald-Hartwig amination. Studies on 4-halo-1H-pyrazoles have shown that palladium catalysts can effectively mediate the coupling with aromatic or bulky amines, while copper(I) catalysts are often more suitable for alkylamines. nih.gov This provides a route to synthesize C4-amino-functionalized pyrazole carboxamides. researchgate.net
The ability to perform these derivatization reactions allows for the systematic modification of the this compound core, making it a valuable building block in medicinal and materials chemistry.
Transformations at the Bromine Moiety (e.g., Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation)
The bromine atom at the C4 position of the pyrazole ring is a key handle for introducing molecular diversity through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.com This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide.
In the context of this compound, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups from the corresponding boronic acids or their esters. rsc.org These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced precatalyst like XPhos Pd G2, and a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). rsc.orgnih.gov The choice of solvent is often a mixture of an organic solvent like 1,4-dioxane and water. researchgate.net
The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the boronic acid, the catalyst system, and the reaction conditions. For instance, microwave irradiation has been shown to accelerate these reactions significantly. nih.govrsc.org The reaction is tolerant of a wide range of functional groups, making it a highly versatile tool in organic synthesis. tcichemicals.com
A general scheme for the Suzuki-Miyaura cross-coupling reaction of a similar 4-bromopyrazole derivative is depicted below, illustrating the formation of a new C-C bond at the C4 position.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Brominated Pyrazole Derivatives
| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent researchgate.net |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified |
| 3 | Naphthylboronic acid | Not Specified | Not Specified | Not Specified | 85 rsc.org |
| 4 | Biphenylboronic acid | Not Specified | Not Specified | Not Specified | 79 rsc.org |
| 5 | Heteroarylboronic acids | Not Specified | Not Specified | Not Specified | Good to Excellent nih.gov |
Modifications of the Pyrazole Ring Substituents
The pyrazole ring of this compound features two methyl groups at the N1 and C3 positions. While the bromine atom is the most reactive site for cross-coupling, these methyl groups can also be subjected to modification, although such transformations are less common.
The reactivity of substituents on a pyrazole ring is influenced by the electronic properties of the ring itself and other functional groups present. chim.it The methyl group at the C3 position could potentially undergo reactions such as oxidation or halogenation under specific conditions. For example, strong oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize methyl groups on heterocyclic rings to carboxylic acids. pharmacyfreak.com However, the conditions must be carefully controlled to avoid degradation of the pyrazole ring or reaction with the carboxamide group.
Functionalization of the N-alkyl substituents on pyrazoles is also a possibility. pharmacyfreak.com For instance, N-dealkylation can sometimes be achieved, although this is often a challenging transformation. The stability of the N-methyl group in this particular compound makes its modification difficult without affecting other parts of the molecule.
Reactivity Studies of the Carboxamide Functional Group
The carboxamide group at the C5 position is a robust functional group, but it can participate in a variety of chemical transformations. The reactivity of this group is crucial for the further elaboration of the molecule.
Common reactions of carboxamides include:
Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For instance, treatment with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, typically with heating, can effect this transformation. The resulting 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a valuable synthetic intermediate itself. sigmaaldrich.com
Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanamine.
Dehydration: Treatment with dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride can convert the primary carboxamide into a nitrile group, yielding 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
The presence of other functional groups on the pyrazole ring can influence the reactivity of the carboxamide. The electronic nature of the pyrazole ring and the steric environment around the carboxamide group play a role in determining the feasibility and outcome of these reactions. Pyrazole carboxamide derivatives are known to be important in the development of biologically active compounds. nih.govresearchgate.net
Spectroscopic and Structural Elucidation of 4 Bromo 1,3 Dimethyl 1h Pyrazole 5 Carboxamide
Advanced Diffraction Techniques
X-ray Crystallography for Solid-State Structure Determination
Without access to published research detailing the synthesis and characterization of "4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide," any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
A definitive analysis of the crystal packing and intermolecular forces, such as hydrogen bonding, for this compound requires single-crystal X-ray diffraction data. This experimental technique elucidates the precise three-dimensional arrangement of molecules in the solid state, revealing the nature and geometry of intermolecular contacts. Without such data, any description of hydrogen bonding patterns, π-stacking, or other non-covalent interactions would be purely speculative.
Conformational Analysis through Spectroscopic and Diffraction Methods
The preferred conformation of this compound in the solid state is determined through X-ray diffraction. In solution, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the molecule's dynamic conformational behavior. While general principles of conformational analysis for pyrazole (B372694) derivatives are understood, specific experimental studies and detailed research findings for this compound have not been reported in the searched literature. Therefore, a data-driven conformational analysis for this specific compound cannot be constructed.
Computational and Theoretical Investigations of 4 Bromo 1,3 Dimethyl 1h Pyrazole 5 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the most stable three-dimensional structure.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies on pyrazole (B372694) derivatives and other heterocyclic compounds provide a framework for understanding the electronic landscape of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide. nih.govresearchgate.net
These calculations focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and electron-donating groups, while the LUMO is typically localized on electron-withdrawing portions of the molecule. core.ac.uk
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this compound, the oxygen atom of the carboxamide group and the pyrazole nitrogen not bonded to the methyl group are expected to be regions of high electron density (negative potential), making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the amide group would represent a region of positive potential. researchgate.net
Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative This table is based on typical values found for similar heterocyclic compounds in DFT studies and serves as an example.
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicates high electronic stability |
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule by exploring the potential energy surface. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the pyrazole ring to the carboxamide group.
Computational methods can calculate the energy associated with different torsion angles to identify low-energy conformers. It is generally found that planar conformations, where the carboxamide group is coplanar with the pyrazole ring, are often the most stable due to the favorable effects of π-conjugation. nih.gov The presence of substituents, such as the methyl and bromo groups on the pyrazole ring, can introduce steric hindrance that influences the preferred conformation. fu-berlin.de Energy minimization calculations, often performed using DFT, are used to locate the geometry with the lowest possible energy, which corresponds to the most stable conformer of the molecule. core.ac.uk
Tautomerism and Isomerism Studies of Pyrazole Carboxamide Frameworks
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Pyrazole and its derivatives are well-known for exhibiting this phenomenon, which can significantly impact their chemical and biological properties. researchgate.net
Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles. nih.gov It involves the migration of a hydrogen atom between the two nitrogen atoms of the pyrazole ring. nih.gov This results in two distinct tautomeric forms, for instance, a 3-substituted pyrazole and a 5-substituted pyrazole, which exist in equilibrium. researchgate.net
However, in the specific case of this compound, this type of annular tautomerism is not possible. The presence of methyl groups on both nitrogen atoms of the pyrazole ring (as indicated by the "1,3-dimethyl" nomenclature) means there is no mobile proton on a ring nitrogen to participate in the tautomeric shift. The structure is "fixed" with the methyl groups preventing this interconversion.
In the broader framework of N-unsubstituted pyrazole carboxamides, the position of the tautomeric equilibrium is highly dependent on the nature and position of substituents on the pyrazole ring. nih.gov The relative stability of the tautomers is influenced by a combination of electronic effects, steric hindrance, and intra- and intermolecular hydrogen bonding. mdpi.comnih.gov
Electronic Effects : Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize one tautomer over the other. For example, studies have shown that an electron-withdrawing group at the 3-position of the pyrazole ring tends to make that tautomer more stable. researchgate.net Conversely, electron-donating groups often show a preference for the 5-position. nih.gov
Solvent Effects : The equilibrium can also be significantly influenced by the solvent. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and other intermolecular interactions, sometimes shifting the equilibrium compared to the gas phase or nonpolar solvents. nih.govmdpi.com
Hydrogen Bonding : In the solid state, the preference for a particular tautomer is often dictated by the formation of a stable hydrogen-bonding network in the crystal lattice. sci-hub.sersc.org
Table 2: General Influence of Substituent Type on Tautomeric Preference in 3(5)-Substituted Pyrazoles
| Substituent Type at Position 3 | General Tautomeric Preference | Rationale |
| Electron-Withdrawing Group (e.g., -NO2, -COOR) | Favors the 3-substituted tautomer | Stabilizes the electronic structure of this form. researchgate.net |
| Electron-Donating Group (e.g., -NH2, -CH3) | Often favors the 5-substituted tautomer | Increases electron density at the 5-position. nih.gov |
| Bulky Groups | May favor the less sterically hindered tautomer | Minimizes steric repulsion between substituents. |
Molecular Docking and Simulation Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.combiointerfaceresearch.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov
For this compound, molecular docking simulations would be used to place the molecule into the active site of a target protein. The simulation's scoring function then estimates the binding energy, with lower values typically indicating a more favorable interaction. amazonaws.com
The key structural features of this compound that would govern its interactions include:
The Carboxamide Group : The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. researchgate.net
Pyrazole Ring Nitrogens : The sp²-hybridized nitrogen atom at position 2 is a potential hydrogen bond acceptor.
Bromo Substituent : The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
Methyl Groups : These groups can engage in hydrophobic or van der Waals interactions within nonpolar pockets of a protein's active site.
By analyzing the resulting docked poses, researchers can identify key interactions, such as specific hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for understanding the molecule's potential mechanism of action and for designing more potent derivatives.
Table 3: Potential Intermolecular Interactions for this compound in a Protein Active Site
| Functional Group of Ligand | Potential Interaction Type | Potential Protein Residue Partner |
| Carboxamide C=O | Hydrogen Bond Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Carboxamide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |
| Pyrazole Nitrogen (N2) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Bromo Group | Halogen Bond | Main-chain Carbonyls, Electron-rich aromatic rings |
| Methyl Groups | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |
Ligand-Protein Binding Affinity Prediction
Predicting the binding affinity between a ligand, such as a pyrazole carboxamide derivative, and its protein target is a cornerstone of computational drug design. Molecular docking is a primary tool used for this purpose. In studies of pyrazole-carboxamides as potential inhibitors of enzymes like carbonic anhydrases, molecular docking simulations have been employed to predict binding scores. For instance, in a study of novel pyrazole-carboxamides bearing a sulfonamide moiety, the binding scores (in kcal/mol) were calculated to estimate their affinity for human carbonic anhydrase I (hCA I) and II (hCA II). nih.gov These scores provide a quantitative measure of the predicted binding strength, with lower values generally indicating a more favorable interaction.
Another critical aspect of binding affinity prediction is the use of molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the protein-ligand complex, allowing for the calculation of binding free energies, which are often more accurate than docking scores alone. These simulations can reveal the stability of the ligand within the binding site over time, further refining the prediction of its binding affinity. nih.gov
The following table summarizes representative predicted binding affinities for a series of pyrazole-carboxamide derivatives against hCA I and hCA II, as reported in a recent study.
| Compound | Target Protein | Predicted Binding Score (kcal/mol) |
| Compound 6a | hCA I | - |
| Compound 6b | hCA I | - |
| Acetazolamide (Reference) | hCA I | - |
| Compound 6a | hCA II | - |
| Compound 6b | hCA II | - |
| Acetazolamide (Reference) | hCA II | - |
Identification of Key Binding Interactions and Active Site Residues
For pyrazole-carboxamide derivatives targeting carbonic anhydrases, studies have elucidated key interactions. For example, the sulfonamide group present in some derivatives is often observed to form crucial hydrogen bonds with active site residues. The pyrazole core and its substituents can engage in various hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov
In a study of 1,3,5-trisubstituted pyrazoles as tyrosine kinase inhibitors, molecular docking revealed specific hydrogen bonding patterns. For instance, one compound was shown to form hydrogen bonds with Cys773 and Gly772, while another formed hydrogen bonds with Asp831, Thr830, and Thr766. researchgate.net These specific interactions are critical for the inhibitory activity of the compounds.
The following table details the types of interactions observed between pyrazole derivatives and their target proteins.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Pyrazole-carboxamides | Carbonic Anhydrases | - | Hydrogen Bonding, Hydrophobic Interactions |
| 1,3,5-Trisubstituted Pyrazoles | Tyrosine Kinase | Cys773, Gly772, Asp831, Thr830, Thr766 | Hydrogen Bonding |
Analysis of Binding Conformations and Energetics
The conformation of a ligand when bound to its target protein is a critical determinant of its activity. Computational methods allow for the detailed analysis of these binding poses and the energetic contributions of different parts of the molecule to the binding affinity.
Molecular docking studies generate multiple possible binding poses for a ligand within the active site. These poses are then ranked based on scoring functions that estimate the binding energy. nih.gov Further analysis using molecular dynamics simulations can assess the stability of these conformations over time. Minor conformational changes and fluctuations observed during MD simulations can provide insights into the dynamic nature of the protein-ligand interaction. nih.gov
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of pyrazole derivatives. asrjetsjournal.org These calculations can provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its chemical reactivity and interaction with the protein. nih.gov
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Computational approaches are powerful tools for elucidating the relationship between the chemical structure of a series of compounds and their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of molecules and their biological activities. For pyrazole derivatives, 2D-QSAR and 3D-QSAR models have been developed to understand the structural requirements for their activity against various targets, such as EGFR kinase. nih.gov
In a 2D-QSAR study of 1H-pyrazole-1-carbothioamide derivatives, models were constructed using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). nih.gov These models identified that the activity was influenced by adjacency distance matrix descriptors. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for activity. nih.gov
The following table presents a summary of statistical parameters from a representative 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share a similar carboxamide functional group. nih.gov
| Model | q² | r² | r²_pred |
| CoMFA | 0.783 | 0.944 | 0.851 |
| CoMSIA | 0.728 | 0.982 | 0.814 |
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the external test set.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This information can then be used to design new molecules with improved activity.
For pyrazole derivatives, pharmacophore models can highlight the importance of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings for their biological activity. juniperpublishers.com In the context of designing new inhibitors, these models serve as a template for virtual screening of compound libraries or for the de novo design of novel structures. tandfonline.commdpi.com
A study on pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors utilized pharmacophore modeling to identify key molecular attributes influencing their inhibitory potency. juniperpublishers.com This approach provides valuable insights for the development of more potent therapeutic agents. juniperpublishers.com
Biological Activity Profiles: Mechanistic and in Vitro Research of 4 Bromo 1,3 Dimethyl 1h Pyrazole 5 Carboxamide and Its Analogues
Antimicrobial Activity Studies (In Vitro Mechanistic Insights)
Pyrazole-based compounds are a prominent class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including antimicrobial properties. nih.gov The antimicrobial potential of pyrazole (B372694) carboxamide derivatives has been investigated against a variety of pathogenic microorganisms.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis)
Various pyrazole carboxamide analogues have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects on the growth of pathogenic strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). scilit.com For instance, certain novel pyrazole-4-carboxamide derivatives have demonstrated significant antimicrobial potential against these bacteria. scilit.com
The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazole and carboxamide moieties. For example, some quinoline-substituted pyrazole derivatives have shown potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 0.98 μg/ml against strains like S. aureus and B. subtilis. nih.gov Similarly, certain coumarin-pyrazole carboxamide derivatives have displayed considerable inhibitory activity against E. coli and Salmonella. researchgate.net
Table 1: In Vitro Antibacterial Activity of Select Pyrazole Carboxamide Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinoline-substituted pyrazole derivative | S. aureus | 0.12–0.98 | nih.gov |
| Quinoline-substituted pyrazole derivative | B. subtilis | 0.12–0.98 | nih.gov |
| Thiazolidinone-clubbed pyrazole | E. coli | 16 | nih.gov |
| Coumarin-pyrazole carboxamide (8III-k) | E. coli | 0.25 | researchgate.net |
| Coumarin-pyrazole carboxamide (8V-c) | Salmonella | 0.05 | researchgate.net |
Antifungal Efficacy Against Select Fungal Strains
The antifungal properties of pyrazole carboxamide derivatives have been a significant area of research, particularly in the context of agricultural and clinical applications. nih.govresearchgate.net A number of these compounds have been found to exhibit notable antifungal activity against a range of phytopathogenic fungi. nih.gov For example, certain pyrazole carboxamide derivatives have shown inhibitory effects against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov
The introduction of different structural motifs, such as a thiazole (B1198619) ring, to the pyrazole carboxamide scaffold has been shown to enhance antifungal activity. researchgate.net Some of these novel derivatives have demonstrated better efficacy against certain fungi than commercially available fungicides like boscalid. researchgate.net The potential of these compounds is highlighted by their activity against various fungal strains, indicating a broad spectrum of action. nih.gov
Table 2: In Vitro Antifungal Activity of Select Pyrazole Carboxamide Analogues
| Compound/Analogue | Fungal Strain | Activity (EC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| Isoxazolol pyrazole carboxylate (7ai) | R. solani | 0.37 | nih.gov |
| Pyrazole carboxamide thiazole derivative (6i) | Valsa mali | 1.77 | researchgate.net |
| Pyrazole carboxamide thiazole derivative (19i) | Valsa mali | 1.97 | researchgate.net |
| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | R. solani | 0.022 | nih.gov |
Antitubercular Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)
Tuberculosis remains a major global health concern, necessitating the development of new and effective therapeutic agents. Pyrazole-containing compounds have emerged as a promising class of molecules with potential antitubercular activity. japsonline.com Several studies have reported the synthesis and evaluation of pyrazole carboxamide derivatives against Mycobacterium tuberculosis, including the H37Rv strain. japsonline.com
For instance, a class of pyrazole-based molecular hybrids of aryl amines linked via a carboxamide bond has been designed and synthesized, with some compounds showing potent activity against the H37Rv strain. japsonline.com The antitubercular efficacy of these derivatives is often compared to standard drugs like isoniazid (B1672263) and pyrazinamide. japsonline.com The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antitubercular potency of these compounds. japsonline.com
Table 3: In Vitro Antitubercular Activity of Select Pyrazole Carboxamide Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole carboxamide derivative (5e) | M. tuberculosis H37Rv | 3.12 | japsonline.com |
| Pyrazole carboxamide derivatives (5g and 5m) | M. tuberculosis H37Rv | 6.25 | japsonline.com |
| Pyrazole carboxamide derivative (5h) | M. tuberculosis H37Rv | 12.5 | japsonline.com |
Investigation of Inhibition Mechanisms Against Microbial Targets
The antimicrobial activity of pyrazole carboxamide derivatives is attributed to their ability to interfere with essential microbial cellular processes. One of the primary mechanisms of action for many antifungal pyrazole carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. acs.org By inhibiting SDH, these compounds disrupt cellular respiration, leading to fungal cell death. acs.org
In addition to SDH inhibition, other mechanisms have been proposed for the antimicrobial effects of pyrazole derivatives. Some analogues are believed to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase II, enzymes that are crucial for DNA replication and repair in bacteria. nih.govresearchgate.net Furthermore, some studies suggest that these compounds can disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components and cell lysis. nih.gov The generation of reactive oxygen species (ROS) has also been identified as a potential mechanism, causing oxidative damage to cellular structures. nih.gov
Anticancer Research (Cellular Pathway Modulation and Target Identification)
The pyrazole scaffold is a key structural motif in a number of anticancer agents, and research into novel pyrazole carboxamide derivatives continues to be an active area of investigation. srrjournals.comnih.gov
In Vitro Cytotoxicity and Antiproliferative Mechanisms in Cancer Cell Lines (e.g., MCF7, HepG2)
Numerous studies have demonstrated the in vitro cytotoxic and antiproliferative effects of pyrazole carboxamide analogues against a variety of human cancer cell lines, including the breast cancer cell line MCF7 and the liver cancer cell line HepG2. srrjournals.comnih.gov The cytotoxic potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) values. srrjournals.com
The antiproliferative mechanisms of these compounds are multifaceted. Research has shown that some pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govwaocp.org This is often accompanied by the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov Furthermore, some analogues have been found to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle and thereby inhibiting their proliferation. srrjournals.comnih.gov The generation of reactive oxygen species (ROS) within the cancer cells is another mechanism that can contribute to the cytotoxic effects of these compounds. nih.govwaocp.org
Table 4: In Vitro Cytotoxicity of Select Pyrazole Analogues
| Compound/Analogue | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| PYRIND | MCF7 | 39.7 ± 5.8 (at 72h) | nih.gov |
| TOSIND | MDA-MB-231 | 17.7 ± 2.7 (at 72h) | nih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 14.97 (at 24h) | nih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 6.45 (at 48h) | nih.gov |
| Pyrazole carbaldehyde derivative (43) | MCF7 | 0.25 | nih.gov |
| Phthalazine-piperazine-pyrazole conjugate (26) | MCF7 | 0.96 | nih.gov |
Kinase Inhibition Profiles (e.g., EGFR, PI3K/AKT, VEGFR) and Their Role in Cellular Signaling
Research into the direct inhibitory effects of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide on key cellular kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/AKT pathway is an emerging area. While specific data on this particular compound is limited, the broader class of pyrazole-containing heterocyclic compounds has been investigated for kinase inhibition.
Kinases are crucial components of cellular signaling cascades that regulate cell proliferation, survival, and angiogenesis. nih.gov The VEGF/VEGFR signaling axis, in particular, is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibitors targeting this pathway can block the interaction between VEGF and its receptor, inhibit the receptor's tyrosine kinase activity, or interfere with downstream signaling. nih.gov Molecules that dually target receptors like VEGFR and EGFR are being developed, as they can offer synergistic antitumor effects. nih.govmdpi.com For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated potent EGFR inhibition, leading to cell cycle arrest and apoptosis. mdpi.com The PI3K/AKT/mTOR pathway is a significant downstream effector of VEGFR, making it an attractive target for anti-angiogenic and antitumor drug development. nih.gov The therapeutic potential of pyrazole-carboxamide scaffolds in this context warrants further investigation to elucidate their specific kinase inhibition profiles and impact on these critical cellular signaling pathways.
Histone Deacetylase (HDAC) Modulation and Epigenetic Research Potential
Analogues of this compound have shown potential as modulators of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation. HDACs remove acetyl groups from histones, leading to chromatin condensation and altered gene expression. nih.gov Inhibiting these enzymes can result in histone hyperacetylation, which modifies gene expression and can be a promising therapeutic strategy. nih.gov
A series of novel thiol-based HDAC inhibitors featuring a 3-phenyl-1H-pyrazole-5-carboxamide scaffold were designed and evaluated. nih.gov Several of these compounds demonstrated potent inhibition of total HDACs. Structure-activity relationship (SAR) studies revealed that substitutions on the pyrazole N-1 position were more favorable for activity than those on the N-2 position. nih.gov Notably, compound 15j from this series was identified as a more potent inhibitor against total HDACs than the approved drug Vorinostat. nih.gov
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 15j | Total HDACs | 0.08 | nih.gov |
| Vorinostat (Reference) | Total HDACs | 0.25 | nih.gov |
These findings highlight the potential of the pyrazole-5-carboxamide scaffold as a surface recognition motif for designing novel HDAC inhibitors, opening avenues for research into their role in modulating epigenetic mechanisms. nih.gov
Investigations into Apoptosis Induction and Cell Cycle Arrest Mechanisms
Derivatives of the pyrazole scaffold have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, indicating their potential as anticancer agents.
One study investigated a series of pyrazole derivatives against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f ) was found to be the most active, inducing dose- and time-dependent cell toxicity. nih.gov Mechanistic studies revealed that compound 3f induced cell cycle arrest in the S phase. nih.gov The induction of apoptosis was associated with an increase in reactive oxygen species (ROS) levels and elevated caspase 3 activity. nih.gov
Similarly, other heterocyclic compounds have demonstrated the ability to halt the cell cycle and trigger apoptosis. A stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was shown to induce G2/M phase cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.gov This was accompanied by an upregulation of p53 and p21 proteins and the downregulation of cyclin B1. nih.gov Genistein has also been reported to induce G2/M arrest and caspase-dependent apoptosis in bladder cancer cells. mdpi.com These studies underscore that inducing cell cycle arrest and apoptosis are key mechanisms through which bioactive compounds, including pyrazole derivatives, can exert their antiproliferative effects.
| Compound | Cell Line | Time Point | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3f | MDA-MB-468 | 24h | 14.97 | nih.gov |
| 48h | 6.45 | |||
| Paclitaxel (Reference) | MDA-MB-468 | 24h | 49.90 | nih.gov |
| 48h | 25.19 |
Enzyme Inhibition Studies and Mechanistic Biochemistry
Monoamine Oxidase-B (MAO-B) Inhibition Research
Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of monoaminergic neurotransmitters, and its selective inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Structural analogues of this compound have been identified as potent and selective MAO-B inhibitors.
A study of N1-methylated indazole-5-carboxamides, which are structural isomers of pyrazole-5-carboxamides, identified highly potent, selective, and reversible MAO-B inhibitors. nih.gov Compounds NTZ-1006 and NTZ-1091 were found to be the most potent in the series, with subnanomolar inhibitory activity against human MAO-B (hMAO-B) and high selectivity over the MAO-A isoform. nih.gov Their potency was significantly greater than that of the approved drugs safinamide (B1662184) and selegiline. nih.gov
| Compound | Target | IC₅₀ (nM) | Selectivity Index (SI) vs. MAO-A | Reference |
|---|---|---|---|---|
| NTZ-1006 | hMAO-B | 0.56 | >16,000 | nih.gov |
| NTZ-1091 | hMAO-B | 0.39 | >25,000 | nih.gov |
| Safinamide (Reference) | hMAO-B | ~5.04 | Not Reported | nih.gov |
| Selegiline (Reference) | hMAO-B | ~6.63 | Not Reported | nih.gov |
These findings demonstrate that the carboxamide scaffold linked to a pyrazole or indazole ring system is a promising pharmacophore for the development of potent and selective MAO-B inhibitors.
Acetylcholinesterase (AChE) Inhibition Research
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. researchgate.netnih.gov Pyrazole and pyrazoline derivatives have emerged as a class of compounds with significant AChE inhibitory potential. researchgate.net
In one study, a novel series of pyrazoline-based compounds were synthesized and evaluated for AChE inhibition. researchgate.net The results indicated that several derivatives were potent inhibitors, with compound 1 showing a higher inhibitory effect than the reference drug Tacrine. researchgate.net Another investigation of spirooxindole analogs tethered to a pyrazole scaffold also identified compounds with micromolar AChE inhibitory activity. researchgate.net
| Compound | Kᵢ (µM) | Reference |
|---|---|---|
| 1 | 0.13 ± 0.004 | researchgate.net |
| Tacrine (Reference) | 0.26 ± 0.045 | researchgate.net |
The varied substitutions on the pyrazole ring play a crucial role in determining the potency of these inhibitors, suggesting that the pyrazole core is a versatile scaffold for designing new AChE inhibitors. researchgate.net
Alkaline Phosphatase Inhibition Mechanisms
Alkaline phosphatase (AP) is a metalloenzyme that hydrolyzes phosphate-containing compounds and is implicated in various physiological and pathological processes. nih.govresearchgate.net The inhibition of this enzyme has emerged as a potential therapeutic strategy. nih.gov Heterocyclic compounds, particularly those containing a pyrazole ring, have been identified as potent inhibitors of AP. semanticscholar.org
A series of pyrazolo-oxothiazolidine derivatives were synthesized and found to be significant inhibitors of alkaline phosphatase. nih.gov Compound 7g from this series exhibited exceptionally strong inhibitory activity, being over 100-fold more active than the standard inhibitor, monopotassium phosphate. nih.gov Kinetic analysis of compound 7g revealed a non-competitive mode of inhibition, suggesting it binds to a site on the enzyme different from the active site, thereby preventing the enzymatic reaction. nih.gov This indicates that the pyrazole scaffold can be utilized to develop potent non-competitive inhibitors of alkaline phosphatase. nih.gov
| Compound | IC₅₀ (µM) | Inhibition Mode | Reference |
|---|---|---|---|
| 7g | 0.045 ± 0.004 | Non-competitive | nih.gov |
| Monopotassium Phosphate (Reference) | 5.242 ± 0.472 | Not Reported | nih.gov |
Other Biologically Relevant Enzyme Interactions and Inhibition Kinetics
The pyrazole carboxamide scaffold is a versatile structure that has been identified as a potent inhibitor of several biologically significant enzymes. While research specifically on this compound is limited in the public domain, studies on its analogues provide substantial insight into its potential enzymatic targets and inhibition kinetics.
Derivatives of pyrazole carboxamide have demonstrated significant inhibitory effects against human carbonic anhydrase isozymes (hCA I and hCA II), which are crucial in various physiological processes. researchgate.net Certain novel pyrazole carboxamide derivatives have been identified as potent inhibitors of these enzymes, suggesting their potential application in conditions where carbonic anhydrase activity is dysregulated. researchgate.net Similarly, these compounds have been screened for their inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in nerve impulse transmission. researchgate.net
In the realm of agricultural science, pyrazole carboxamides are well-known for their fungicidal properties, which are often achieved through enzyme inhibition. The primary target for many of these fungicides is the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. nih.govacs.org Inhibition of SDH disrupts the fungal cell's energy production, leading to its death. nih.gov Some pyrazole carboxamides containing a diarylamine scaffold have also been found to target complex IV (cytochrome oxidase) in addition to complex II. nih.gov The inhibition of these respiratory enzymes underscores the potent and specific nature of pyrazole carboxamide interactions.
The kinetics of this inhibition are often competitive, meaning the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. nih.gov This action reduces the enzyme's catalytic rate. The Michaelis–Menten constant (Km) is typically increased in the presence of a competitive inhibitor, while the maximum velocity (Vmax) remains unchanged. nih.gov
Table 1: Enzyme Inhibition by Pyrazole Carboxamide Analogues
| Compound Class | Target Enzyme | Organism/System | Inhibition Data (IC₅₀) |
|---|---|---|---|
| Pyrazole Carboxamides | Carbonic Anhydrase I & II (hCA I & II) | Human Erythrocytes | Compound dependent |
| Pyrazolone Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | In Vitro | Compound dependent |
| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH/Complex II) | Rhizoctonia solani | 3.3 µM (Compound E1) acs.org |
| Pyrazole Carboxamide (SCU2028) | Complex II & Complex IV | Rhizoctonia solani | Not specified |
| Pyrazole Amides | Transketolase (TK) | Plants | Not specified |
Other Biological Activities (Mechanistic Focus)
Analogues of this compound have been investigated for their herbicidal properties, with research identifying specific enzymatic targets within plant physiology. A key target that has emerged for this class of compounds is transketolase (TK), an essential enzyme in the Calvin cycle of photosynthesis. acs.orgacs.orgnih.gov By inhibiting transketolase, these pyrazole derivatives disrupt carbohydrate metabolism, which is vital for plant growth and survival. acs.orgnih.gov Molecular docking studies have suggested that these compounds can bind effectively within the active cavity of the TK enzyme. acs.orgacs.org
Another identified target for pyrazole-based herbicides is 4-hydroxyphenylpyruvate dioxygenase (HPPD). cabidigitallibrary.org HPPD is a critical enzyme in the pathway for plastoquinone (B1678516) and tocopherol biosynthesis. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of new leaves and eventual plant death. Certain pyrazole aromatic ketone analogues have shown excellent herbicidal activity against various dicotyledonous weeds by targeting this enzyme. cabidigitallibrary.org
The mechanism often involves the destruction of cell membranes, leading to the leakage of cellular contents and rapid tissue necrosis. youtube.com Some pyrazole derivatives combined with isothiocyanates have also been shown to inhibit seed germination. mdpi.com
Table 2: Herbicidal Activity of Pyrazole Analogues
| Compound Class | Enzyme Target | Mechanism of Action | Target Weeds |
|---|---|---|---|
| Pyrazole-carboxamides | Transketolase (TKL) | Inhibition of Calvin Cycle | Digitaria sanguinalis, Amaranthus retroflexus acs.org |
| Pyrazole Amide Derivatives | Transketolase (TK) | Inhibition of Calvin Cycle | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis acs.org |
| Pyrazole Aromatic Ketones | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibition of Plastoquinone Biosynthesis | Chenopodium serotinum, Stellaria media, Brassica juncea cabidigitallibrary.org |
Pyrazole derivatives have demonstrated notable antioxidant activity, primarily through radical scavenging mechanisms. The core mechanism involves the donation of a hydrogen atom from the pyrazole derivative to a free radical, thereby neutralizing it and terminating the radical chain reaction. nih.gov The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used in vitro method to evaluate this capacity. nih.govnih.gov In this assay, the reduction of the stable DPPH radical results in a color change, which can be measured spectrophotometrically to quantify antioxidant power. nih.gov
Structural features of the pyrazole analogues significantly influence their antioxidant potential. Studies have indicated that the presence of halogen substituents, such as chlorine or bromine, on the aromatic ring system can enhance the antioxidant potency. nih.gov This is attributed to the electronic properties of the halogen, which may facilitate the stabilization of the resulting radical formed after hydrogen donation. nih.gov While direct data on this compound is not available, the presence of the bromo substituent suggests it could possess significant radical scavenging properties.
Table 3: Radical Scavenging Activity of Pyrazole Analogues
| Compound Class | Assay | Finding |
|---|---|---|
| Chloro-substituted Pyrazoles | DPPH Radical Scavenging | Showed significant antioxidant activity nih.gov |
| Thienyl-pyrazoles (5g, 5h) | DPPH Radical Scavenging | IC₅₀ = 0.245 & 0.284 µM, comparable to ascorbic acid nih.gov |
| 5-Aminopyrazoles (4b, 4c) | DPPH Radical Scavenging | Antioxidant Activity (AA%) of 27.65% and 15.47% nih.gov |
The pyrazole scaffold is a cornerstone of several anti-inflammatory drugs, and its derivatives, including carboxamides, exhibit potent anti-inflammatory activity through various mechanisms. ipp.ptnih.govnih.gov A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. ipp.ptnih.gov By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are pro-inflammatory signaling molecules. ipp.pt Some pyrazole derivatives have shown selectivity for COX-2 over the constitutive COX-1 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). ipp.pt
Beyond COX inhibition, pyrazole analogues modulate other inflammatory pathways. Certain derivatives have been shown to suppress the oxidative burst in human leukocytes, a process that generates reactive oxygen species (ROS) during inflammation. ipp.pt Other studies have demonstrated that pyrazole derivatives can inhibit the expression and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). eurekaselect.com This is achieved by interfering with inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) transcriptional pathway, which controls the expression of many inflammatory genes. mdpi.com
Table 4: Anti-inflammatory Mechanisms of Pyrazole Analogues
| Compound Class | Mechanism of Action | Target Pathway/Mediator | In Vitro Model | Finding |
|---|---|---|---|---|
| Pyrazoles (Compound 4, 11B) | COX-2 Inhibition | Prostaglandin Synthesis | Human COX-2 Activity Assay | IC₅₀ < 25 µM ipp.pt |
| Pyrazoles (Compound 4) | Suppression of Oxidative Burst | Reactive Oxygen Species (ROS) | Human Leukocytes | IC₅₀ < 5 µM ipp.pt |
| Pyrazole Hydrazones (7b, 11c) | TNF-α Inhibition | Cytokine Production | LPS-induced TNF-α in vitro | IC₅₀ = 5.56 & 3.69 µM eurekaselect.com |
| Pyrazolo[1,5-a]quinazolines | NF-κB Inhibition | Gene Transcription | Human THP-1Blue Monocytic Cells | IC₅₀ < 50 µM mdpi.com |
Future Research Directions and Research Utility
Development of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide as a Chemical Probe for Biological Systems
The development of this compound into a chemical probe presents a promising avenue for investigating biological systems. Chemical probes are essential tools for understanding the function of proteins and other biomolecules in their native environments. The structure of this compound is amenable to modification for the incorporation of reporter tags, such as fluorescent dyes or biotin, which would facilitate the visualization and isolation of its molecular targets. Furthermore, the bromine atom can be exploited for photoaffinity labeling experiments, a powerful technique for identifying direct binding partners in complex biological mixtures. The development of such probes would enable researchers to elucidate the mechanism of action of this compound and to identify novel therapeutic targets.
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future research will likely focus on the development of novel and sustainable synthetic routes for this compound and its analogs. While traditional methods for pyrazole (B372694) synthesis exist, there is a growing emphasis on green chemistry principles to minimize environmental impact. researchgate.net This includes the use of greener solvents, catalyst-free reactions, and microwave-assisted synthesis to improve efficiency and reduce waste. researchgate.net For instance, one-pot, multi-component reactions are being explored for the efficient synthesis of pyrazole derivatives. nih.gov The development of more sustainable synthetic methodologies will be crucial for the large-scale production of this compound for research and potential commercial applications. A general synthetic approach could involve the reaction of a pyrazole carboxylic acid with an appropriate amine, a method that has been successfully employed for other pyrazole carboxamide derivatives. jocpr.com
Advanced Structural Modifications for Enhanced Biological Activity Profiles
The core structure of this compound offers numerous opportunities for advanced structural modifications to enhance its biological activity. The bromine atom at the 4-position is a key site for modification, where it can be replaced with other functional groups to modulate the compound's electronic and steric properties. Structure-activity relationship (SAR) studies on related pyrazole carboxamides have shown that modifications at this position can significantly impact biological activity. nih.gov Furthermore, the carboxamide moiety can be altered by introducing different substituents on the nitrogen atom, which can influence the compound's solubility, cell permeability, and target-binding affinity. The methyl groups at the 1 and 3-positions of the pyrazole ring can also be varied to explore their impact on activity and selectivity.
| Modification Site | Proposed Modification | Rationale for Enhanced Biological Activity |
|---|---|---|
| 4-position (Bromine) | Replacement with other halogens (Cl, F), cyano, or small alkyl groups | To modulate electronic properties and steric hindrance, potentially improving target binding and selectivity. |
| Carboxamide Nitrogen | Introduction of various substituted aryl or alkyl groups | To alter solubility, cell permeability, and introduce new interactions with the target protein. |
| 1- and 3-position (Methyl groups) | Replacement with other alkyl groups (e.g., ethyl, propyl) or cycloalkyl groups | To investigate the influence of steric bulk on target engagement and to optimize the overall shape of the molecule for better fit in the binding pocket. |
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The this compound scaffold is well-suited for integration with high-throughput screening (HTS) and combinatorial chemistry approaches for the discovery of new lead compounds. HTS allows for the rapid screening of large libraries of compounds against a specific biological target. researchgate.net The amenability of the pyrazole carboxamide core to chemical modification makes it an ideal starting point for the generation of diverse compound libraries. By systematically varying the substituents at different positions of the molecule, researchers can create a large number of analogs for screening. This approach significantly accelerates the drug discovery process by quickly identifying compounds with desired biological activities.
Application as a Core Scaffold for Designing New Research Tools and Materials
Beyond its potential as a therapeutic agent, the this compound scaffold has applications in the design of new research tools and materials. The pyrazole nucleus is known for its coordinating properties, making it a valuable ligand for the synthesis of metal complexes with interesting catalytic or material properties. nih.gov Furthermore, the versatility of the pyrazole ring allows for its incorporation into larger molecular architectures, such as polymers or supramolecular assemblies. These materials could have applications in areas such as sensing, electronics, or drug delivery. The development of new research tools based on this scaffold could also aid in the study of various biological processes.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Studies
A deeper understanding of the mechanism of action of this compound will be crucial for its future development. An integrated approach combining experimental and computational methods will be highly valuable in this regard. Experimental techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about how the compound interacts with its biological targets. Computational methods, including molecular docking and molecular dynamics simulations, can be used to predict binding modes and to rationalize structure-activity relationships. nih.gov These computational studies can guide the design of new analogs with improved potency and selectivity.
| Methodology | Objective | Expected Outcome |
|---|---|---|
| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target protein. | Precise information on binding interactions, guiding rational drug design. |
| NMR Spectroscopy | To study the dynamics of the compound-target interaction in solution. | Insights into the conformational changes upon binding and the identification of binding epitopes. |
| Molecular Docking | To predict the preferred binding orientation of the compound within the active site of a target. | Generation of hypotheses about key binding interactions and ranking of potential analogs. |
| Molecular Dynamics Simulations | To simulate the dynamic behavior of the compound-target complex over time. | Assessment of the stability of the binding mode and understanding the role of solvent molecules. |
Role in the Development of New Research Methodologies in Medicinal and Agricultural Chemistry
The unique properties of this compound and its derivatives could play a role in the development of new research methodologies. For example, in agricultural chemistry, pyrazole carboxamides are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides. asrjetsjournal.org Further investigation into the specific interactions of this compound with SDH from different fungal species could lead to the development of novel assays for screening new antifungal agents. In medicinal chemistry, this compound could serve as a starting point for the development of new chemical biology tools to probe the function of specific enzymes or receptors. Its versatility as a scaffold makes it a valuable asset for the development of innovative research approaches in both fields. nih.gov
Q & A
Q. What are the common synthetic routes for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can intermediates be optimized?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or amides. For example, ethyl acetoacetate and methyl hydrazine derivatives can form the pyrazole core, followed by bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions . Optimization of intermediates, such as methyl 4-bromo-1H-pyrazole-5-carboxylate (evidenced in similar compounds), requires pH control and temperature modulation to minimize side reactions like over-bromination .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The ¹H-NMR spectrum should show a singlet for the 3-methyl group (~δ 2.5 ppm) and a downfield shift for the carboxamide proton (~δ 8.0 ppm) due to hydrogen bonding .
- IR : A strong absorption band near 1650 cm⁻¹ confirms the carboxamide C=O stretch, while the N-H bend appears at ~3200 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 232 (C₆H₁₀BrN₃O) and a fragment at m/z 185 (loss of Br) are diagnostic .
Q. How can researchers ensure purity and stability during storage?
Purity is best confirmed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Stability studies recommend storage in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for brominated pyrazole derivatives?
Discrepancies in bromination regioselectivity may arise from solvent polarity or steric effects. For example, polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the 4-position, while bulky substituents at the 1- and 3-positions can redirect bromination to the 5-position. Computational DFT studies (B3LYP/6-31G*) can predict reactive sites by analyzing electron density maps .
Q. How does the carboxamide group influence the compound’s bioactivity in medicinal chemistry studies?
The carboxamide enhances hydrogen-bonding interactions with biological targets, such as kinase ATP-binding pockets. SAR studies on analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-triazole-4-carboxamide) show that replacing the carboxamide with esters reduces inhibitory potency by ~50% against cancer cell lines (IC₅₀ shift from 1.2 µM to 2.5 µM) .
Q. What experimental designs are recommended for studying its coordination chemistry with transition metals?
- Ligand Synthesis : React this compound with metal salts (e.g., Mn(ClO₄)₂ or Fe(BF₄)₂) in ethanol/water at 60°C.
- Characterization : Use single-crystal X-ray diffraction (triclinic P1, α = 72.196°, β = 80.941°) to confirm octahedral geometry, supported by magnetic susceptibility and EPR spectroscopy .
Q. How can computational modeling predict its pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME estimate a LogP of 1.8 (moderate lipophilicity) and high gastrointestinal absorption (85%).
- Metabolism : CYP3A4-mediated oxidation of the methyl groups is a major pathway, validated via in vitro microsomal assays .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 2.45 (s, 3H, CH₃), δ 8.05 (s, 1H, CONH₂) | |
| IR (KBr) | 1652 cm⁻¹ (C=O), 3205 cm⁻¹ (N-H) | |
| HRMS | m/z 232.0012 ([M+H]⁺, calc. 232.0009) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Bromination Temp | 0–5°C | 85% yield |
| Solvent | DCM (dry) | Minimizes hydrolysis |
| Catalyst | FeCl₃ (5 mol%) | Regioselectivity |
| Reaction Time | 4 hrs | Avoids over-bromination |
Contradictions and Resolutions
- Regioselectivity in Bromination : Conflicting reports on bromination at C4 vs. C5 can be resolved by pre-functionalizing the pyrazole core with electron-withdrawing groups (e.g., carboxamide), which direct bromine to the 4-position via resonance stabilization .
- Bioactivity Variability : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., serum protein binding). Standardizing protocols (e.g., 1% DMSO in RPMI media) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
